(5-Fluoropyridin-2-YL)methanesulfonamide

Medicinal Chemistry Physicochemical Properties ADME Profiling

(5-Fluoropyridin-2-YL)methanesulfonamide (CAS 1566385-75-8) is a small-molecule heterocyclic building block featuring a pyridine ring substituted with a fluorine at the 5-position and a methanesulfonamide group at the 2-position. With a molecular weight of 190.20 g/mol and a computed XLogP3-AA of -0.5, it is a relatively polar, low-molecular-weight fragment commonly used as a synthetic intermediate in medicinal chemistry.

Molecular Formula C6H7FN2O2S
Molecular Weight 190.20 g/mol
Cat. No. B13216586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoropyridin-2-YL)methanesulfonamide
Molecular FormulaC6H7FN2O2S
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)CS(=O)(=O)N
InChIInChI=1S/C6H7FN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
InChIKeyJSIMFSZVCZOIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (5-Fluoropyridin-2-YL)methanesulfonamide: A Critical Baseline for Fluorinated Pyridine Building Blocks


(5-Fluoropyridin-2-YL)methanesulfonamide (CAS 1566385-75-8) is a small-molecule heterocyclic building block featuring a pyridine ring substituted with a fluorine at the 5-position and a methanesulfonamide group at the 2-position [1]. With a molecular weight of 190.20 g/mol and a computed XLogP3-AA of -0.5, it is a relatively polar, low-molecular-weight fragment commonly used as a synthetic intermediate in medicinal chemistry [1]. The combination of the electron-withdrawing fluorine and the hydrogen-bond-capable sulfonamide dictates its reactivity and physicochemical profile, making it a distinct choice for incorporation into larger pharmacophores where fine-tuning of electronic and lipophilic properties is required [2].

Workflow Medicinal chemistry building block for pharmacophore elaboration
Design context Fragment-based screening compatible (MW 190.20, polar profile)
Property tuning Fluorine substitution modulates electronic and lipophilic parameters

Why (5-Fluoropyridin-2-YL)methanesulfonamide Cannot Be Interchanged with Generic Pyridine Sulfonamide Analogs


Substituting (5-Fluoropyridin-2-YL)methanesulfonamide with a non-fluorinated or differently halogenated analog (e.g., 5-Cl, 5-Br, or 5-H pyridin-2-yl methanesulfonamide) introduces quantifiable changes in lipophilicity, electronic character, and metabolic stability that propagate through downstream synthetic steps and biological assays. The fluorine atom's strong electron-withdrawing effect decreases the electron density of the pyridine ring, altering reactivity in nucleophilic aromatic substitution and cross-coupling reactions compared to chloro- or bromo- analogs [1]. Most critically, the XLogP3-AA value of -0.5 for the 5-fluoro compound is markedly lower than that of the 5-chloro analog (XLogP3-AA = 0), a 0.5 log unit difference that translates to a significant shift in solubility, permeability, and off-target binding potential, which cannot be replicated by simple analog selection [2][3].

! Non-fluorinated analogs (5-Cl, 5-Br, 5-H) measurably shift lipophilicity, potentially altering solubility and permeability profiles in downstream assays.
! Electronic character changes may affect cross-coupling reactivity compared to chloro- or bromo- pyridine sulfonamides; reaction conditions may not transfer directly.
! Metabolic stability advantage of C-F bond is class-inferred; compound-specific microsomal data should be verified before substituting a chloro analog.

Quantitative Differentiators for (5-Fluoropyridin-2-YL)methanesulfonamide Selection Over In-Class Analogs


XLogP3-AA Lipophilicity Advantage: 0.5 Log Unit Lower than 5-Chloro Analog

The computed XLogP3-AA value for (5-Fluoropyridin-2-YL)methanesulfonamide is -0.5, which is 0.5 log units lower than its direct 5-chloro analog (XLogP3-AA = 0) [1][2]. This indicates significantly higher hydrophilicity, which can improve aqueous solubility and reduce non-specific protein binding. In contrast, the 5-bromo and 5-unsubstituted analogs are expected to be substantially more lipophilic based on halogen class trends.

Lipophilicity (XLogP3-AA)
Context-dependent
-0.5 (target) vs 0 (5-chloro)
Supports solubility-driven fragment selection
Computed XLogP3-AA; experimental logP may differ
Medicinal Chemistry Physicochemical Properties ADME Profiling

Lower Molecular Weight for Enhanced Fragment-Based Drug Design Efficiency

With a molecular weight of 190.20 g/mol, (5-Fluoropyridin-2-YL)methanesulfonamide is 16.45 g/mol (8%) lighter than the 5-chloro analog (206.65 g/mol) [1][2]. This lower molecular weight is advantageous in fragment-based screening campaigns, where a 'rule of three' threshold (MW < 300) is critical; the fluoro derivative offers greater room for subsequent synthetic elaboration without breaching these limits.

Molecular weight
Cross-study comparable
190.20 g/mol (8% lighter than 5-chloro)
Supports fragment elaboration headroom
Rule-of-three compliant; room for synthetic growth
Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Class-Inherent Metabolic Stability Advantage of C-F over C-Cl Bond

The carbon-fluorine bond is significantly stronger (bond dissociation energy ~130 kcal/mol) than the carbon-chlorine bond (~95 kcal/mol), making fluorinated aromatics fundamentally more resistant to oxidative metabolism [1]. While specific microsomal stability data for this compound versus its chloro analog is not directly available, the class-level inference is that the 5-fluoro derivative will exhibit longer half-lives in liver microsome assays. A comparative study on halogenated pyridines confirms that 2-fluoropyridine exhibits lower mutagenic activation than 2-chloropyridine in rat liver S9 fractions, supporting a superior safety and stability profile [2].

Metabolic stability (class-level)
Class-level
C-F bond ~130 kcal/mol vs C-Cl ~95 kcal/mol
Class-level metabolic stability context
Compound-specific microsomal data not available; verify
Drug Metabolism Pharmacokinetics In Vitro ADME

Proven Research Applications for (5-Fluoropyridin-2-YL)methanesulfonamide Based on Verified Differentiation


Fragment-Based Lead Generation Requiring High Solubility Fragments

The compound's exceptionally low XLogP of -0.5 and low molecular weight (190.20 g/mol) make it an ideal fragment for screening against targets with shallow or solvent-exposed binding pockets. Unlike its more lipophilic 5-chloro analog (XLogP = 0), it is less prone to non-specific binding and aggregation, yielding cleaner screening data [1].

Synthesis of Drug Candidates Where CYP450-Mediated Metabolism is a Liability

When constructing lead series that have shown susceptibility to oxidative metabolism at the pyridine ring, incorporating the 5-fluoro substituent provides a substantiated class-level advantage in bond strength. This is supported by the known resistance of C-F bonds to CYP450 oxidation, compared to the documented metabolic activation of chloropyridines [2][3].

Physicochemical Property Fine-Tuning in Late-Stage Lead Optimization

For a lead series requiring a decrease in logP to improve solubility or reduce hERG binding, replacing a 5-chloro-2-pyridinyl methanesulfonamide with the 5-fluoro derivative offers a precise 0.5 log unit reduction in XLogP. This single-atom substitution provides a predictable and quantifiable med-chem maneuver without drastically altering molecular geometry or scaffold architecture [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation (solubility-focused)
Low computed lipophilicity
Aqueous solubility and aggregation screening
Lead optimization for metabolic stability
Fluorine substitution for C-F bond stability
CYP450 metabolic stability assessment
Physicochemical property tuning
Halogen substitution for logP control
Lipophilicity and off-target binding profiling
Quote Request

Request a Quote for (5-Fluoropyridin-2-YL)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.